4-(Benzyloxy)-3-ethylbenzaldehyde

Description

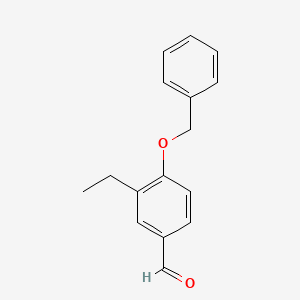

4-(Benzyloxy)-3-ethylbenzaldehyde is a benzaldehyde derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position (C4) and an ethyl group (-CH₂CH₃) at the meta position (C3) of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. Its synthesis typically involves alkylation of phenolic precursors, as demonstrated in the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., NaHCO₃ in acetonitrile) to introduce the benzyloxy group, followed by further alkylation to attach the ethyl substituent . The compound’s reactivity is influenced by the electron-donating benzyloxy and ethyl groups, which modulate its electrophilicity and stability in subsequent reactions.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-ethyl-4-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C16H16O2/c1-2-15-10-14(11-17)8-9-16(15)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

InChI Key |

AXNLSYGJMLZUFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The ethyl and methoxy groups enhance electron density at the aldehyde group, favoring nucleophilic additions. In contrast, nitro groups reduce reactivity at the aldehyde due to electron withdrawal .

- Steric Effects : Bulky substituents like phenethoxy (in 4-(Benzyloxy)-3-phenethoxybenzaldehyde) may hinder reactions at the aldehyde or adjacent positions, as seen in the synthesis of YOK-1204 .

Physicochemical Properties

- Spectroscopic Data : IR spectra of 4-(benzyloxy)-3-methoxybenzaldehyde show characteristic aldehyde C=O stretches at ~1700 cm⁻¹, with benzyloxy C-O-C peaks at ~1250 cm⁻¹ . Ethyl substituents would introduce additional C-H stretches (~2900 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.